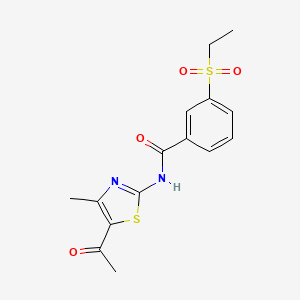

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Acetyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS number 1397243-40-1 . Its molecular formula is C11H16N2O3S and it has a molecular weight of 256.32 .

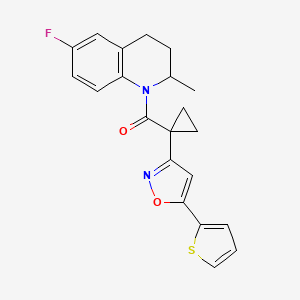

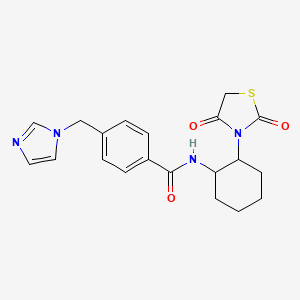

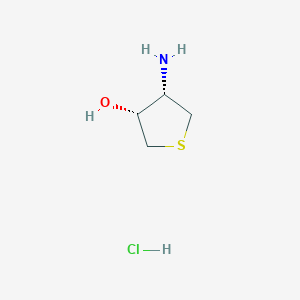

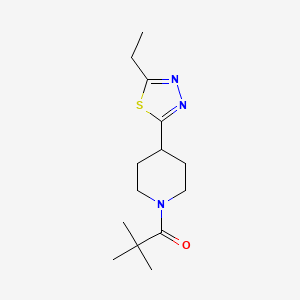

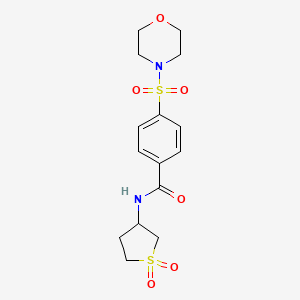

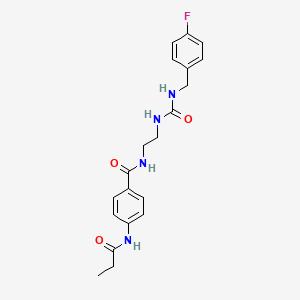

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The thiazole ring is substituted with an acetyl group at the 5-position and a methyl group at the 4-position . The compound also contains a carbamic acid tert-butyl ester group .Physical and Chemical Properties Analysis

The density of this compound is predicted to be 1.226±0.06 g/cm3 and its pKa is predicted to be 4.85±0.70 .Applications De Recherche Scientifique

Antimalarial and Antiviral Properties

One of the significant applications of related sulfonamide compounds is in the development of treatments for infectious diseases such as malaria and COVID-19. A study by Fahim and Ismael (2021) investigated the antimalarial activity of certain sulfonamides, showing promising results against the Plasmodium parasites and suggesting potential utility against SARS-CoV-2 through molecular docking studies. This research underlines the therapeutic potential of sulfonamide derivatives in combating infectious diseases (Fahim & Ismael, 2021).

Electrophysiological Activity in Cardiac Applications

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds related to the chemical structure , has revealed their effectiveness as selective class III antiarrhythmic agents. This suggests the potential of such compounds in the development of new cardiac drugs, emphasizing their role in managing arrhythmias (Morgan et al., 1990).

Chemical Synthesis and Molecular Design

The chemical versatility of sulfonamide derivatives allows for their use in synthesizing a variety of bioactive molecules. For instance, Dovlatyan et al. (2004) explored the acylation and methylation of amino-thiazole derivatives, highlighting the methodological significance of these compounds in the synthesis of potential pharmacological agents (Dovlatyan et al., 2004).

Prodrug Development

Sulfonamide derivatives have been investigated as potential prodrugs, with research indicating that certain N-acyl derivatives of N-methylsulfonamides could serve as prodrug forms for sulfonamide groups in carbonic anhydrase inhibitors. This opens avenues for developing drugs with improved pharmacokinetic properties, such as enhanced water solubility and lipophilicity (Larsen et al., 1988).

Antimicrobial Activity

Another pivotal application is in the realm of antimicrobial activity, where compounds structurally related to N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide have been synthesized and screened for their antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and other pathogens (Patel et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-4-23(20,21)12-7-5-6-11(8-12)14(19)17-15-16-9(2)13(22-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPHLRYZSGQVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2565100.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)

![(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2565103.png)